molecular formula C9H18N2 B11755160 2-Methyl-2,6-diazaspiro[4.5]decane

2-Methyl-2,6-diazaspiro[4.5]decane

Cat. No.: B11755160
M. Wt: 154.25 g/mol
InChI Key: OQCQPSOJCPSORG-UHFFFAOYSA-N
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Description

2-Methyl-2,6-diazaspiro[45]decane is a heterocyclic compound characterized by a spiro structure, which means it has two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,6-diazaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the formation of the spiro scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,6-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the spiro structure.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The spiro structure can be modified through coupling reactions, such as Suzuki or Heck coupling, to introduce new functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can introduce aryl or alkyl groups, while oxidation and reduction can lead to the formation of different oxidation states or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-Methyl-2,6-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, certain derivatives of the compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . The compound binds to the active site of RIPK1, blocking its kinase activity and preventing the downstream signaling that leads to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,6-diazaspiro[4.5]decane is unique due to its specific spiro structure and the presence of nitrogen atoms in the ring. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic chemistry and drug discovery.

Properties

IUPAC Name

2-methyl-2,6-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-7-5-9(8-11)4-2-3-6-10-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCQPSOJCPSORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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